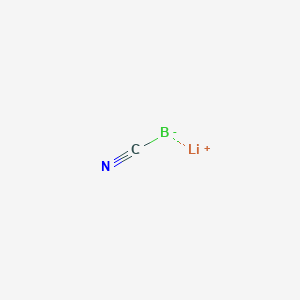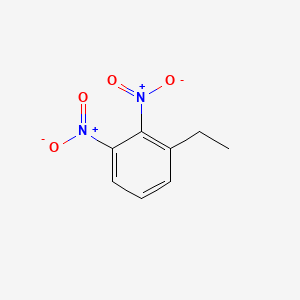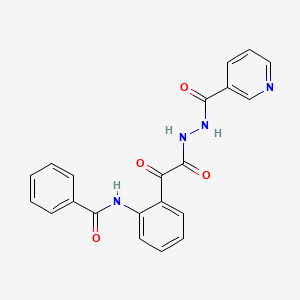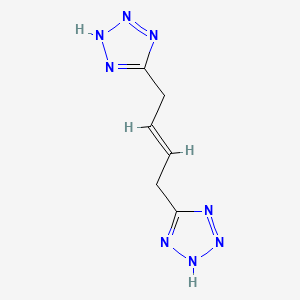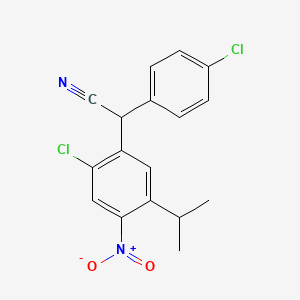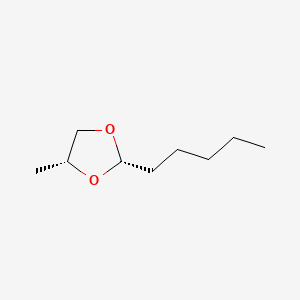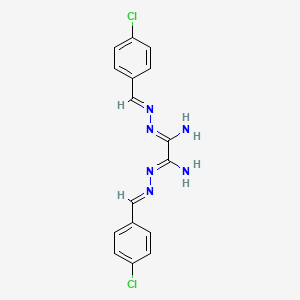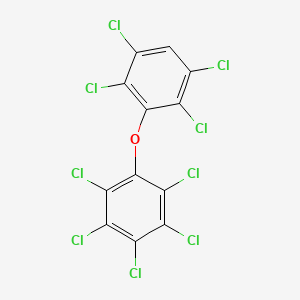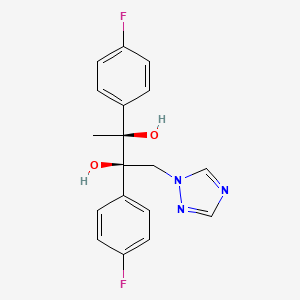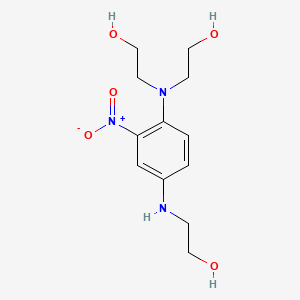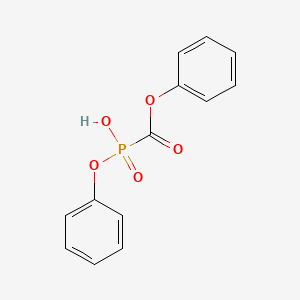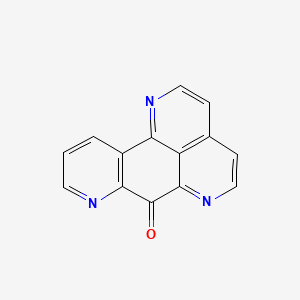
Ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate is an organic compound that belongs to the class of diazenecarboxylates. This compound is characterized by the presence of an ethyl ester group, an acetyloxy group, and a diazenecarboxylate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate typically involves the reaction of ethyl diazenecarboxylate with an appropriate acetyloxy-substituted precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and may require the presence of a catalyst or a base to facilitate the reaction. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and advanced purification techniques, such as chromatography or crystallization, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the diazenecarboxylate moiety to amines or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate involves its interaction with specific molecular targets. The diazenecarboxylate moiety can participate in redox reactions, while the acetyloxy group can undergo hydrolysis or substitution. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl diazenecarboxylate: A simpler analog without the acetyloxy group.
Methyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate: A similar compound with a methyl ester group instead of an ethyl ester.
Ethyl 2-(1-hydroxy-1-methylethyl)diazenecarboxylate: A related compound with a hydroxy group instead of an acetyloxy group.
Uniqueness
This compound is unique due to the presence of both the acetyloxy and diazenecarboxylate groups, which confer distinct reactivity and potential applications. Its structural features allow for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
6971-81-9 |
|---|---|
Formule moléculaire |
C8H14N2O4 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2-[(E)-ethoxycarbonyldiazenyl]propan-2-yl acetate |
InChI |
InChI=1S/C8H14N2O4/c1-5-13-7(12)9-10-8(3,4)14-6(2)11/h5H2,1-4H3/b10-9+ |
Clé InChI |
JVRRYCCNWITMTO-MDZDMXLPSA-N |
SMILES isomérique |
CCOC(=O)/N=N/C(C)(C)OC(=O)C |
SMILES canonique |
CCOC(=O)N=NC(C)(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


